molecular formula C13H12N2O2 B3272040 Ethyl 2,2'-bipyridine-5-carboxylate CAS No. 56100-24-4

Ethyl 2,2'-bipyridine-5-carboxylate

Cat. No.: B3272040
CAS No.: 56100-24-4
M. Wt: 228.25 g/mol
InChI Key: NRQXZUUUMKNKGU-UHFFFAOYSA-N
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Description

Ethyl 2,2’-bipyridine-5-carboxylate is an organic compound with the molecular formula C13H12N2O2. It is a derivative of bipyridine, a well-known chelating ligand that forms complexes with various metal ions. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with transition metals, which can be utilized in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2’-bipyridine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,2’-bipyridine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the ethyl ester .

Industrial Production Methods: Industrial production of ethyl 2,2’-bipyridine-5-carboxylate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2’-bipyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 2,2’-bipyridine-5-carboxylate primarily involves its ability to chelate metal ions. The bipyridine moiety forms stable five-membered chelate rings with transition metals, which can alter the electronic properties of the metal center. This chelation can enhance the metal’s catalytic activity, luminescence, and other properties, making the compound useful in various applications .

Properties

IUPAC Name

ethyl 6-pyridin-2-ylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)10-6-7-12(15-9-10)11-5-3-4-8-14-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQXZUUUMKNKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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